Diethyl oxalacetate sodium salt
Overview
Description
Diethyl oxalacetate sodium salt is a chemical compound that has been studied for its ability to form complexes with various substances. It has been shown to interact with dopamine and amphetamines, suggesting its potential use as a receptor for these compounds. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, an analog of diethyl oxalacetate sodium salt, has been specifically noted for its amphiphilic character and its ability to yield stable complexes with these neurotransmitters and drugs, as evidenced by the formation of a double helical supramolecular structure with (+)-amphetamine .
Synthesis Analysis
The synthesis of sodium diethyl oxalacetate involves a Claisen condensation reaction between acetic and oxalic acid esters. The optimal conditions for this synthesis have been determined to include a molar ratio of ethyl acetate to diethyl oxalate of 1.02:1, a base concentration of 19.5%, and a reaction time of 4 hours. Under these conditions, the yield of sodium diethyl oxalacetate can reach 76% . This synthesis process is crucial for producing the sodium salt form of diethyl oxalacetate, which is necessary for further reactions and studies.
Molecular Structure Analysis
The molecular structure of related compounds, such as diethylammonium hydrogen oxalate, has been characterized by discrete oxalate monoanions and diethylammonium cations. The oxalate ions in these structures are centrosymmetric and form hydrogen-bonded linear chains. The diethylammonium cations link these chains through three-center N-H⋯O hydrogen bonds . Although this structure is not of the sodium salt itself, it provides insight into the potential structural characteristics of related oxalate compounds.
Chemical Reactions Analysis
The sodium salt of diethyl oxalacetate has been shown to react with phenyl hydrazine under acidic conditions to form 1-phenyl-3-carbethoxy-5-pyrazolone. This reaction demonstrates the reactivity of the sodium salt and its potential for forming heterocyclic compounds. The structure of the product was confirmed by infrared spectroscopy . Additionally, the study of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, provides evidence of the decomposition products that can arise from the thiono-thiolo rearrangement process, further highlighting the chemical reactivity of oxalate salts .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of diethyl oxalacetate sodium salt are not detailed in the provided papers, the studies do offer insights into the properties of closely related compounds. For instance, the crystal structure and solution studies of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate suggest that it can form stable complexes with certain organic molecules, which could indicate solubility in various solvents and potential applications in supramolecular chemistry . The synthesis and reaction conditions described for sodium diethyl oxalacetate also imply that the compound is stable under certain conditions and can be manipulated for further chemical synthesis .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Condensation : Diethyl oxalacetate sodium salt is synthesized through Claisen condensation and has applications in forming various chemical compounds. For instance, it can condense with phenyl hydrazine under acidic conditions to prepare 1-phenyl-3-carbethoxy-5-pyrazolone, a compound with identified structure via IR spectroscopy (Yuhe Xiu, 2002); (Yang Gui-qiu, 2008).
- Alkylation Reactions : The sodium salt of diethyl oxalacetate is involved in alkylation reactions. It undergoes 0-alkylation and can lead to mono- and disubstitutions on carbon. The effect of solvents and the structure of alkylating agents on these reactions have been studied, providing insights into its chemical behavior (H. Kolind-Andersen, R. Dyrnesli, S. Lawesson, 2010).
Biochemical and Pharmacological Studies
- Preparation for Biochemical Assays : Sodium diethyl oxalacetate is used in the preparation of oxalacetic acid, a compound significant in biochemical assays. Its preparation involves adding sodium diethyl oxalacetate to disodium ethylenediaminetetraacetate (Na2-EDTA), followed by a series of chemical treatments to precipitate oxalacetic acid (S. Bessman, 1957).
- Study on Citrate Formation : Diethyl oxalacetate sodium salt has been studied in the context of citrate formation from oxalacetate, showing inhibition in certain conditions, which can be significant for understanding metabolic processes in organisms (D. Watland, S. C. Wang, G. Kalnitsky, J. Hummel, 1957).
Environmental and Nutritional Research
- Sodium Salt Interaction with Organic Compounds : The sodium salt of diethyl oxalacetate has been shown to interact with various organic compounds, leading to stable complex formations. This property is utilized in crystal structure studies and solution studies (F. Reviriego, M. I. Rodríguez-Franco, P. Navarro, E. Garcı́a-España, M. Liu-González, B. Verdejo, A. Doménech, 2006).
- Low-Salt Diet and Health : Research involving the effects of low-salt diets, particularly in relation to sodium intake and calcium excretion, has implications for understanding the health benefits and risks associated with sodium consumption, including salts like diethyl oxalacetate sodium salt (A. Nouvenne, T. Meschi, B. Prati, A. Guerra, F. Allegri, G. Vezzoli, L. Soldati, G. Gambaro, U. Maggiore, L. Borghi, 2010).
Additional Applications
- Synthesis of Novel Compounds : The sodium salt of diethyl oxalacetate has been used in the synthesis of diverse chemical compounds like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating its role in organic synthesis and the development of novel materials (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2013).
Safety And Hazards
Diethyl oxalacetate sodium salt is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUICGIJODKOS-YSMBQZINSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diethyl sodium oxalacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20590 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl oxalacetate sodium salt | |
CAS RN |
40876-98-0 | |
Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl oxaloacetate, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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